(S)-3-((((9H-芴-9-基)甲氧羰基)氨基)己-5-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

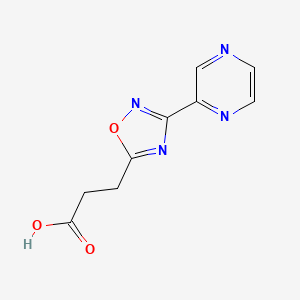

“(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid” is a chemical compound with the CAS number 851909-08-5 . It is used for research purposes .

Molecular Structure Analysis

The molecular formula of this compound is C21H21NO4 . Its molecular weight is 351.40 .Physical And Chemical Properties Analysis

This compound is stored sealed in dry conditions at 2-8°C . The boiling point is not specified .科学研究应用

将生物质转化为有价值的化学品

源自生物质的羧酸,例如 5-羟甲基糠醛 (HMF) 及其衍生物,对于可持续化学至关重要。它们可用作不可再生碳氢化合物来源的替代品,用于生产聚合物、燃料、溶剂和各种化学品。这突出了生物质衍生羧酸在替代石油基原料中的潜力,为绿色化学和可持续性的发展做出了贡献 (Chernyshev、Kravchenko 和 Ananikov,2017)。

酚类化合物的生物医学和工业应用

丁香酸 (SA) 是一种酚类化合物,具有广泛的治疗应用,包括抗氧化、抗菌和抗炎活性。其强大的抗氧化活性以及调节酶活性和蛋白质动力学的潜力突出了天然存在的羧酸的生物医学意义。SA 在生物修复和催化中的工业应用进一步证明了羧酸在健康和环境领域的多功能性 (Srinivasulu 等人,2018)。

羧酸的液-液萃取

通过液-液萃取 (LLX) 从水流中回收羧酸对于生物基塑料生产至关重要。用于 LLX 的溶剂开发的创新,包括使用离子液体,提高了羧酸回收的效率。这对于将生物质转化为有价值的生物塑料的工艺的经济可行性至关重要,强化了羧酸在可持续工业应用中的作用 (Sprakel 和 Schuur,2019)。

在药物合成和改性中的作用

氨基酸,特别是用羧酸官能团修饰的氨基酸,是药物合成和改性的组成部分。它们可以增强量子点的电子和光学性质,从而改善光电器件。这说明了功能化氨基酸在推进药物和材料科学中的关键作用 (Ravi 等人,2021)。

作用机制

Target of Action

Fmoc-(S)-3-Amino-5-hexenoic acid, also known as (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid or (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid, is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group of other molecules, which it protects during synthesis processes .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a significant role in the solid-phase peptide synthesis (SPPS) . It is used as a temporary protecting group for the amine at the N-terminus in SPPS . This allows for the efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

The pharmacokinetics of Fmoc-(S)-3-Amino-5-hexenoic acid are largely determined by its use in peptide synthesis. The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . It has a strong absorbance in the ultraviolet region (λmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .

Result of Action

The result of the action of Fmoc-(S)-3-Amino-5-hexenoic acid is the protection of the amine group during peptide synthesis, allowing for the creation of complex peptides . The Fmoc group is removed after the peptide synthesis is complete, leaving the desired peptide product .

Action Environment

The action of Fmoc-(S)-3-Amino-5-hexenoic acid is influenced by the environment in which it is used. For instance, the Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . This method avoids the use of strictly controlled piperidine . No side product was observed for a peptide with 9 residues synthesized with this method .

属性

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h2-6,8-11,14,19H,1,7,12-13H2,(H,22,25)(H,23,24)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCMPCVPSYAVJO-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001172216 |

Source

|

| Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001172216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

270263-04-2 |

Source

|

| Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270263-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001172216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,5-Bis(methylsulfonyl)phenyl]methanol](/img/structure/B1302818.png)

![1-Acetyl-2,3-dihydro-n-[1-(2-phenylethyl)-piperidin-4-yl]-1h-indole-5-amine](/img/structure/B1302825.png)

![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B1302832.png)

![5-Isopropyl-5,6-dihydro-4h-pyrrolo[1,2-a]-[1,4]benzodiazepine-4-carboxylic acid](/img/structure/B1302835.png)

![4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine](/img/structure/B1302840.png)